molecular formula C15H25N5O6 B1519889 2-Lysylcytidine CAS No. 144796-96-3

2-Lysylcytidine

Cat. No.: B1519889
CAS No.: 144796-96-3
M. Wt: 371.39 g/mol
InChI Key: MDWUIKMWKDMPDE-IINAIABHSA-N
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Description

2-Lysylcytidine is a modified nucleoside derived from cytidine, where a lysine residue is attached to the N4 position of cytidine through an amide bond. This modification makes this compound more hydrophilic and positively charged at physiological pH compared to cytidine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Lysylcytidine typically involves the reaction of cytidine with lysine under specific conditions. One common method is the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond between cytidine and lysine. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. Large-scale synthesis requires careful control of reaction conditions, including temperature, pH, and the use of appropriate catalysts to ensure high yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Lysylcytidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

  • Reduction: : Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:
  • Oxidation: : Oxidation of this compound can lead to the formation of oxidized derivatives, such as this compound-5'-aldehyde.

  • Reduction: : Reduction reactions can produce reduced forms of this compound.

  • Substitution: : Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Lysylcytidine has several scientific research applications, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its role in RNA modifications and its potential impact on gene expression.

  • Medicine: : Investigated for its therapeutic potential in drug discovery and gene therapy.

  • Industry: : Applied in biotechnological processes and the development of new materials.

Mechanism of Action

The mechanism by which 2-Lysylcytidine exerts its effects involves its interaction with molecular targets and pathways. The lysine residue enhances the hydrophilicity and positive charge of the molecule, which can influence its binding affinity to nucleic acids and proteins. This interaction can modulate gene expression and other cellular processes.

Comparison with Similar Compounds

2-Lysylcytidine is similar to other modified nucleosides such as 5-methylcytidine and 5-hydroxymethylcytidine. its unique lysine modification sets it apart by providing distinct chemical and biological properties. These differences can be leveraged in various applications, making this compound a valuable compound in scientific research.

List of Similar Compounds

  • 5-Methylcytidine

  • 5-Hydroxymethylcytidine

  • 5-Formylcytidine

  • 5-Carboxylcytidine

Properties

IUPAC Name

(2S)-2-amino-6-[[4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-ylidene]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O6/c16-8(14(24)25)3-1-2-5-18-15-19-10(17)4-6-20(15)13-12(23)11(22)9(7-21)26-13/h4,6,8-9,11-13,21-23H,1-3,5,7,16H2,(H,24,25)(H2,17,18,19)/t8-,9+,11+,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWUIKMWKDMPDE-IINAIABHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=NCCCCC(C(=O)O)N)N=C1N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=NCCCC[C@@H](C(=O)O)N)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657499
Record name (E)-N~6~-(4-Amino-1-beta-D-ribofuranosylpyrimidin-2(1H)-ylidene)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144796-96-3
Record name N6-(4-Amino-1-β-D-ribofuranosyl-2(1H)-pyrimidinylidene)-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144796-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-N~6~-(4-Amino-1-beta-D-ribofuranosylpyrimidin-2(1H)-ylidene)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Lysylcytidine
Reactant of Route 2
2-Lysylcytidine
Reactant of Route 3
2-Lysylcytidine
Reactant of Route 4
2-Lysylcytidine
Reactant of Route 5
2-Lysylcytidine
Reactant of Route 6
2-Lysylcytidine
Customer
Q & A

Q1: What is the primary function of 2-lysylcytidine and how does it achieve this?

A1: this compound (lysidine), a modified nucleoside, plays a crucial role in accurate decoding of the genetic code in bacteria. [, ] It specifically allows the tRNA responsible for carrying isoleucine (tRNAIle) to recognize the AUA codon. This is significant because both AUA and AUG codons code for amino acids, isoleucine and methionine, respectively. Lysidine modification at the wobble position (first position) of the tRNAIle anticodon prevents pairing with the G nucleotide in the AUG codon. [, ] This ensures that tRNAIle specifically recognizes the AUA codon and accurately incorporates isoleucine into the growing polypeptide chain during protein synthesis.

Q2: How does the biosynthesis of this compound differ from its archaeal counterpart, 2-agmatinylcytidine?

A2: Although both this compound (lysidine) in bacteria and 2-agmatinylcytidine (agmatidine) in archaea serve the same purpose of ensuring accurate AUA codon decoding, they are synthesized by distinct enzymatic mechanisms. [] In bacteria, tRNAIle-lysidine synthetase (TilS) catalyzes the formation of lysidine using l-lysine and ATP as substrates. [] Conversely, in archaea, tRNAIle-agm2C synthetase (TiaS) utilizes agmatine and ATP to produce agmatidine. [] This suggests that despite their similar function and somewhat similar structures, the evolutionary paths to achieve specific AUA decoding diverged in bacteria and archaea.

Q3: How is the tRNA molecule specifically recognized during this compound formation?

A3: Both TilS and TiaS, despite belonging to different protein families and utilizing distinct catalytic mechanisms, share a similar tRNA recognition mechanism. [] They achieve specificity by recognizing the acceptor stem of the tRNA molecule, effectively discriminating between tRNAIle and other tRNAs, like tRNAMet. [] This shared recognition strategy highlights the importance of accurate tRNA selection for the fidelity of protein synthesis in both bacteria and archaea.

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